2-Bromo-3'-deoxyadenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115044-76-3 |
|---|---|
Molecular Formula |
C10H12BrN5O3 |
Molecular Weight |
330.14 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |
InChI Key |
MOFDAKHUBHRTST-OBXARNEKSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Synonyms |
2-BDA 2-bromo-3'-deoxyadenosine 3'-deoxy-2-bromoadenosine |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modalities of 2 Bromo 3 Deoxyadenosine
Chemical Synthesis of 2-Bromo-3'-deoxyadenosine
The generation of this compound is not typically achieved in a single step but through a multi-step pathway. This process involves the synthesis of key intermediates, such as 2-bromoadenosine (B1278547), followed by the deoxygenation of the ribose sugar.
Methodological Approaches to Nucleoside Bromination at the C2 Position
Direct bromination of adenosine (B11128) at the C2 position is challenging. Therefore, an effective strategy involves starting from a more reactive precursor, guanosine (B1672433). A multi-step synthesis has been established to produce 2-bromoadenosine, a key precursor for the target molecule. researchgate.netosti.gov This pathway involves the conversion of guanosine into intermediates that facilitate the introduction of bromine at the C2 position.
The synthesis proceeds through several key intermediates:
2',3',5'-tri-O-acetylguanosine : The hydroxyl groups of the guanosine sugar are first protected, typically by acetylation.
2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine : The protected guanosine is then chlorinated. researchgate.net
2-bromo-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine : The amino group at the C2 position is replaced with a bromine atom. researchgate.net
2-bromoadenosine : Finally, the chloro group at C6 is substituted with an amino group, and the acetyl protecting groups are removed to yield 2-bromoadenosine. researchgate.netucsd.edu
This sequence provides a reliable, albeit multi-step, route to obtain the necessary 2-bromo-substituted adenosine scaffold.
Strategies for Deoxygenation at the 3' Position
The removal of the 3'-hydroxyl group from the ribose moiety is a critical step in the synthesis of this compound. Several deoxygenation methods have been developed for nucleosides, which are applicable to the 2-bromoadenosine intermediate.
One prominent method is the Barton-McCombie reaction . This radical deoxygenation process involves converting the 3'-hydroxyl group into a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source, like tributyltin hydride (Bu₃SnH), to cleave the carbon-oxygen bond. mdpi.com
Another significant strategy involves the formation of bromoacetate intermediates . In this approach, adenosine or its derivative is treated with a reagent like 2-acetoxyisobutyryl bromide, which converts the sugar hydroxyls into isomeric 2',3'-bromoacetates. researchgate.netcapes.gov.br Subsequent steps of hydrolysis and hydrogenolysis selectively remove the functional group at the 3' position to achieve deoxygenation. researchgate.net
Overall Synthesis Pathway and Yield Considerations
| Step | Starting Material | Key Reagents/Process | Intermediate/Product | Reference |
| 1 | Guanosine | Acetic anhydride, chlorination, bromination, amination | 2-Bromoadenosine | researchgate.netosti.gov |
| 2 | 2-Bromoadenosine | Barton-McCombie reaction or Bromoacetate intermediate formation | This compound | mdpi.comresearchgate.net |
Synthesis of Related 3'-Deoxyadenosine Analogs and Precursors
The synthesis of 3'-deoxyadenosine (Cordycepin), a closely related and biologically significant analog, provides valuable insight into the chemical strategies for 3'-deoxygenation.
Production of 3'-Deoxyadenosine (Cordycepin) via Bromoacetate Intermediates
A manufacturing process has been developed for producing Cordycepin (B1669437) from adenosine with high purity. researchgate.netcapes.gov.br This method avoids the need for chromatography for isomer separation and final product purification by isolating intermediates as solids. researchgate.netcapes.gov.br
The process involves:
Conversion to Bromoacetates : Adenosine is reacted with 2-acetoxyisobutyryl bromide to form a mixture of isomeric 2',3'-bromoacetates.
Isomer Isolation : The desired 3'-bromoacetate isomer is isolated in high purity.
Hydrolysis and Hydrogenolysis : The isolated isomer undergoes acidic hydrolysis followed by hydrogenolysis to yield the final 3'-deoxyadenosine product.
Table 2: Synthesis of 3'-Deoxyadenosine (Cordycepin) via Bromoacetate Route
| Step | Description | Key Reagents | Outcome | Reference |
| 1 | Bromoacetate Formation | Adenosine, 2-acetoxyisobutyryl bromide | Isomeric 2',3'-bromoacetates | researchgate.netcapes.gov.br |
| 2 | Isomer Separation | Isolation of the desired solid isomer | High purity 3'-bromoacetate intermediate | researchgate.netcapes.gov.br |
| 3 | Deoxygenation | Acidic hydrolysis, Hydrogenolysis | 3'-Deoxyadenosine (Cordycepin) | researchgate.netcapes.gov.br |
Preparation of Phosphorylated Derivatives for Biochemical Studies
For many biochemical and cellular studies, nucleoside analogs must be converted into their phosphorylated forms (monophosphate, diphosphate (B83284), or triphosphate), as these are often the biologically active species. umich.edu Several methods exist for the phosphorylation of nucleosides like this compound.
A direct approach for creating 5'-monophosphates is to use a phosphorylating agent such as phosphoryl chloride (POCl₃) in a suitable solvent like trimethylphosphate. researchgate.net This method can be applied directly to the nucleoside. researchgate.net
The synthesis of triphosphates is more complex. A procedure for preparing 2-bromoadenosine 5'-triphosphate has been developed, which could be adapted for the 3'-deoxy version. osti.gov This involves a multi-step synthesis from guanosine to yield the precursor 2-bromoadenosine, which is then phosphorylated. osti.gov
Furthermore, prodrug strategies , such as the ProTide technology, can be employed. This involves creating phosphoramidate (B1195095) derivatives that can be more easily transported into cells and are then metabolized into the active triphosphate form. google.comacs.org The synthesis of such derivatives often involves protecting the hydroxyl groups, reacting with a phosphoramidate reagent, and subsequent deprotection steps. google.com Single-step phosphorylation reactions have also been used to prepare bisphosphate analogues of 3'-deoxyadenosine. nih.gov
Table 3: Summary of Phosphorylation Strategies
| Derivative | Method | Key Reagents | Comments | Reference |
| 5'-Monophosphate | Direct Phosphorylation | Phosphoryl chloride (POCl₃) | A common and direct method for monophosphorylation. | researchgate.netumich.edu |
| 5'-Triphosphate | Multi-step Synthesis & Phosphorylation | Guanosine precursor, various reagents, phosphorylation | Required for many enzymatic assays; synthesis is complex. | osti.gov |
| Phosphoramidate Prodrug | ProTide Technology | Protected nucleoside, phosphoramidate reagents | Enhances cellular uptake and metabolic stability. | google.comacs.org |
| 3',5'-Bisphosphate | Single-step Phosphorylation | Adenosine nucleoside precursors | Used to synthesize specific antagonists for receptors like P2Y1. | nih.gov |
| 2',5'-Cyclic Phosphate (B84403) | Cyclization | Cordycepin 5'-phosphate, DCC | A specialized derivative; direct cyclization can be low-yielding. | nih.gov |
Derivatization for Structural and Functional Probes
The derivatization of this compound into structural and functional probes leverages the reactivity of the bromine atom and the unique characteristics of the 3'-deoxyribose moiety. These probes are designed to report on molecular interactions, capture binding partners, or elucidate biological mechanisms with high specificity.
The bromine atom at the C2 position of the adenine (B156593) base is a key site for modification. It can be substituted through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach a wide array of functional groups. This allows for the introduction of fluorophores, biotin (B1667282) tags, or photoreactive groups. For instance, coupling with a fluorescent dye can create a probe to monitor the localization and dynamics of specific RNA or DNA sequences within a cell.
Furthermore, derivatives of related brominated nucleosides, such as 8-bromo-2'-deoxyadenosine (B120125), have been extensively used to create probes for studying DNA-protein interactions and for crystallographic studies of oligonucleotide structures. glenresearch.comnih.gov These established methodologies could potentially be adapted for this compound. For example, the bromine atom can be replaced with an azido (B1232118) group, which can then be used in "click chemistry" reactions to attach a wide variety of molecules, including affinity tags or imaging agents, with high efficiency and specificity under mild conditions. uni-konstanz.deresearchgate.net
The 3'-deoxy (cordycepin) feature of the molecule provides resistance to degradation by certain cellular enzymes and can influence the conformational properties of the nucleic acid into which it is incorporated. This intrinsic property is valuable when designing probes intended for use in complex biological environments.
Functional probes derived from nucleoside analogs can be used to investigate a range of biological questions. For example, photo-cross-linking probes, created by attaching a photoreactive group, can be used to identify proteins that bind to specific nucleic acid sequences. Upon photoactivation, a covalent bond is formed between the probe and the interacting protein, allowing for its subsequent isolation and identification. Brominated and iodinated nucleosides are known to be photolabile and are utilized for such cross-linking studies. glenresearch.com
The table below summarizes potential derivatization strategies for creating functional probes from a 2-bromo-nucleoside scaffold, based on established chemistries for related compounds.
| Probe Type | Derivatization Strategy | Functional Group Introduced | Application | Relevant Analogs |
| Fluorescent Probe | Suzuki or Sonogashira coupling at C2 | Fluorophore (e.g., Dansyl, Fluorescein) | Nucleic acid detection, imaging | 8-bromo-2'-deoxyadenosine oup.com |
| Affinity Probe | Nucleophilic substitution or cross-coupling at C2 | Biotin, Desthiobiotin | Isolation of binding partners | 8-bromo-2'-deoxyadenosine acs.org |
| Photo-cross-linking Probe | Substitution of bromine with an azido or diazirine group | Azido, Diazirine | Mapping nucleic acid-protein interactions | 8-bromo-2'-deoxyadenosine uni-konstanz.deresearchgate.net |
| Conformational Probe | Substitution with bulky or conformationally restricted groups | Methoxy, Alkyl groups | Studying DNA/RNA conformation | 8-methoxy-2'-deoxyadenosine nih.gov |
These derivatization approaches transform the core structure of this compound into versatile tools for molecular and cellular biology, enabling detailed investigation into the form and function of biomolecules.
Biochemical Metabolism and Enzyme Interactions of 2 Bromo 3 Deoxyadenosine
Assessment of Cellular Kinase Phosphorylation
The activation of most nucleoside analogs, a critical step for their biological activity, is initiated by intracellular phosphorylation to the monophosphate form, a reaction catalyzed by various nucleoside kinases. nih.govptbioch.edu.pl However, research indicates that 2-Bromo-3'-deoxyadenosine diverges from this common metabolic pathway.
A pivotal study conducted on Chinese hamster V79 cells investigated the cellular phosphorylation of 3'-deoxyadenosine (cordycepin) and its 2-halogenated derivatives, including this compound. The findings from this research were conclusive: of all the compounds tested, only the parent compound, cordycepin (B1669437), was found to be phosphorylated within the cells. nih.gov The 2-chloro, 2-bromo, and 2-iodo derivatives of 3'-deoxyadenosine did not undergo this crucial initial metabolic step. nih.gov This lack of phosphorylation suggests that this compound is not recognized as a substrate by the cellular kinases responsible for nucleoside activation in this model system.
Investigation of Adenosine (B11128) Kinase Activity with this compound
Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). nih.gov It is also known to phosphorylate cordycepin. snmjournals.org The study by Hiraoka et al. specifically aimed to determine if adenosine kinase was responsible for the phosphorylation of this compound. nih.gov The results demonstrated that while cordycepin was efficiently phosphorylated, this compound was not, indicating it is not a substrate for intracellular adenosine kinase. nih.gov
This resistance to phosphorylation by adenosine kinase is a significant metabolic feature, distinguishing it from both adenosine and cordycepin. The data from the comparative study is summarized below.
Table 1: Cellular Phosphorylation of 3'-Deoxyadenosine Analogs
| Compound | Cellular Phosphorylation Observed |
|---|---|
| 3'-Deoxyadenosine (Cordycepin) | Yes |
| 2-Chloro-3'-deoxyadenosine (B58642) | No |
| This compound | No |
| 2-Iodo-3'-deoxyadenosine | No |
Data sourced from a study on Chinese hamster V79 cells. nih.gov
Evaluation of Resistance to Adenosine Deaminase
Adenosine deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. bibliotekanauki.pl Many adenosine analogs are substrates for ADA, which leads to their inactivation. For instance, the metabolic degradation of cordycepin is primarily carried out by ADA. snmjournals.org
Direct experimental data on the interaction between this compound and ADA is limited. However, extensive research on its structural isomer, 2-Bromo-2'-deoxyadenosine (B1615966) (BdA), shows that halogenation at the 2-position of the adenine (B156593) ring confers significant resistance to inactivation by ADA. nih.gov Studies have consistently described 2-Bromo-2'-deoxyadenosine as a poor substrate for ADA. nih.gov This characteristic is a known advantage of 2-halo-substituted purine nucleosides in maintaining their biological stability. Given this precedent, it is highly probable that this compound also exhibits resistance to deamination by ADA due to the presence of the bromine atom at the 2-position.
Exploration of Potential Interactions with Other Nucleoside-Metabolizing Enzymes
The metabolic activation of nucleoside analogs typically involves a cascade of enzymatic reactions following the initial phosphorylation. Since this compound is not phosphorylated by cellular kinases like adenosine kinase, its potential for interaction with other downstream nucleoside-metabolizing enzymes is severely limited. nih.gov Enzymes such as nucleoside monophosphate and diphosphate (B83284) kinases, which would catalyze subsequent phosphorylation steps, require the monophosphate form as a substrate.
This metabolic inertia contrasts sharply with other halogenated deoxyadenosine analogs. For example, 2-Chloro-2'-deoxyadenosine (Cladribine), an isomer of the compound , is actively phosphorylated by deoxycytidine kinase (dCK). aacrjournals.org The inability of this compound to be phosphorylated suggests it is not a substrate for dCK either, highlighting the high specificity of these enzymes based on the sugar moiety's configuration (3'-deoxy vs 2'-deoxy). The lack of interaction of this compound with key activating kinases is a defining feature of its biochemical profile.
Table 2: Comparative Enzyme Interactions of Adenosine Analogs
| Compound | Adenosine Kinase (Substrate) | Deoxycytidine Kinase (Substrate) | Adenosine Deaminase (Substrate) |
|---|---|---|---|
| This compound | No nih.gov | Implied No | Implied No (Resistant) nih.gov |
| 3'-Deoxyadenosine (Cordycepin) | Yes nih.govsnmjournals.org | - | Yes snmjournals.org |
| 2-Bromo-2'-deoxyadenosine | - | Yes nih.gov | No (Poor Substrate) nih.gov |
| 2-Chloro-2'-deoxyadenosine | - | Yes aacrjournals.org | No (Resistant) aacrjournals.org |
Information for this compound is based on direct evidence nih.gov and scientific inference from closely related analogs. nih.gov
Investigation of Cellular Effects Pertaining to 2 Bromo 3 Deoxyadenosine
Analysis of Cellular Growth Inhibition
Research into the cytotoxic effects of 2-Bromo-3'-deoxyadenosine has been conducted using cultured Chinese hamster V79 cells. In a comparative study, the cytotoxicity of this compound was evaluated alongside its parent compound, cordycepin (B1669437) (3'-deoxyadenosine), and other 2-halo derivatives. The findings indicate that, unlike cordycepin, this compound did not exhibit potent cytotoxicity against the V79 cell line. allenpress.com This lack of significant growth inhibition was linked to the cell's inability to phosphorylate the compound, a critical step for the activation of many nucleoside analogs. allenpress.com
Table 1: Cytotoxicity of 3'-Deoxyadenosine Derivatives in V79 Cells
| Compound | Potent Cytotoxicity Exhibited |
|---|---|
| Cordycepin (3'-deoxyadenosine) | Yes |
| This compound | No |
| 2-Chloro-3'-deoxyadenosine (B58642) | No |
| 2-Iodo-3'-deoxyadenosine | No |
Data sourced from a study on Chinese hamster V79 cells. allenpress.com
Examination of Cell Cycle Progression and Kinetics
Currently, there is a lack of specific published research data detailing the effects of this compound on cell cycle progression and kinetics. Studies on related compounds, such as the 2'-deoxyadenosine (B1664071) isomers, have shown marked effects on the cell cycle, but these findings cannot be directly extrapolated to the 3'-deoxyadenosine variant.
Assessment of DNA Synthesis Perturbations
There is no specific information available in the reviewed scientific literature regarding the direct impact of this compound on DNA synthesis. While related nucleoside analogs are known to interfere with DNA synthesis, dedicated studies on this particular compound are required to ascertain its effects.
Studies on the Repair of X-ray-Induced Potentially Lethal Damage
The effect of this compound on the repair of potentially lethal damage (PLD) induced by X-rays has been investigated in Chinese hamster V79 cells. allenpress.com Potentially lethal damage is a type of cellular damage that can be repaired under certain post-irradiation conditions, but is lethal otherwise. The study aimed to correlate the ability of several 3'-deoxyadenosine derivatives to inhibit this repair mechanism (PLDR) with their phosphorylation by adenosine (B11128) kinase and their cytotoxicity. allenpress.com
The results demonstrated that this compound, along with 2-chloro-3'-deoxyadenosine and 2-iodo-3'-deoxyadenosine, was unable to inhibit the repair of X-ray-induced PLD. allenpress.com This was in stark contrast to cordycepin, which showed a potent ability to inhibit PLDR. The study concluded that the inability of the 2-halo derivatives, including this compound, to be phosphorylated by cellular adenosine kinase was the primary reason for their lack of effect on PLD repair. allenpress.com
Table 2: Effect of 3'-Deoxyadenosine Derivatives on Repair of X-ray-Induced Potentially Lethal Damage (PLDR) in V79 Cells
| Compound | Phosphorylated by Adenosine Kinase | Inhibition of PLDR |
|---|---|---|
| Cordycepin (3'-deoxyadenosine) | Yes | Yes |
| This compound | No | No |
| 2-Chloro-3'-deoxyadenosine | No | No |
| 2-Iodo-3'-deoxyadenosine | No | No |
Findings are based on research conducted on cultured Chinese hamster V79 cells. allenpress.com
Exploration of Programmed Cell Death Pathways
As of the latest review of scientific literature, there are no available studies that specifically explore the role of this compound in the induction or inhibition of programmed cell death pathways, such as apoptosis.
Applications in Chemical Biology Research and Methodological Development
Use as a Research Probe in Nucleic Acid Structural and Dynamic Studies
The incorporation of modified nucleosides is a powerful strategy for investigating the structure and dynamics of nucleic acids. cea.frfrontiersin.org 2-Bromo-3'-deoxyadenosine offers two key features for such studies. The bromine atom at the 2-position can serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of three-dimensional structures. glenresearch.comsigmaaldrich.com Additionally, the electronic properties of the bromine atom can influence the local conformation and dynamics of the nucleic acid, which can be monitored by various spectroscopic techniques. tandfonline.com
The absence of the 3'-hydroxyl group is another critical feature. This modification prevents the extension of a nucleic acid chain by DNA polymerases, effectively acting as a chain terminator. This property is invaluable for studying the interactions between DNA and proteins, such as polymerases and repair enzymes, by trapping them at specific sites.
Fluorescent analogs of adenosine (B11128), such as 2-aminopurine, are frequently used to study DNA dynamics, as their fluorescence is sensitive to the local environment and stacking interactions. frontiersin.orgtandfonline.com While this compound is not inherently fluorescent, its bromo-substituent can be used as a handle for post-synthetic modification to attach fluorescent probes.
Methodological Contributions to Modified Oligonucleotide Synthesis
The site-specific incorporation of modified nucleosides like this compound into synthetic oligonucleotides is crucial for their application as research probes. This is typically achieved using automated solid-phase DNA synthesis based on phosphoramidite (B1245037) chemistry. sci-hub.seuni-konstanz.denih.gov The synthesis of the corresponding phosphoramidite derivative of the modified nucleoside is a key prerequisite.
The general synthetic route for a modified phosphoramidite involves several steps:
Synthesis of the modified nucleoside: In this case, this compound.
Protection of the exocyclic amine: The N6-amino group of adenine (B156593) is typically protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups include benzoyl or dimethylformamidine (dmf). researchgate.netresearchgate.net
Tritylation of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in automated DNA synthesis. researchgate.netmdpi.com
Phosphitylation of the 3'-hydroxyl group: The 3'-hydroxyl group is reacted with a phosphitylating agent to create the reactive phosphoramidite moiety. researchgate.net
However, for 3'-deoxy nucleosides, the final phosphitylation step is not possible. Instead, the modified nucleoside is typically added as the final residue at the 3'-end of an oligonucleotide during solid-phase synthesis, or it can be incorporated internally if a suitable linker is used to attach it to the solid support.
The presence of the 2-bromo substituent can present challenges during synthesis. For example, 8-bromo-2'-deoxyadenosine (B120125) has been reported to be sensitive to the acidic conditions used for detritylation, potentially leading to depurination. oup.com While not explicitly detailed for the 2-bromo-3'-deoxy analog in the provided search results, similar acid sensitivity could be a consideration.
The development of synthetic routes for related compounds, such as 8-bromo-2'-deoxyadenosine phosphoramidite, provides a template for how this compound could be prepared for incorporation into oligonucleotides. researchgate.netresearchgate.net
Research Tools for DNA Replication and Repair Pathway Elucidation
The ability of this compound to act as a chain terminator makes it a powerful tool for studying the mechanisms of DNA replication and repair. openaccessjournals.com DNA polymerases, the enzymes responsible for synthesizing DNA, require a free 3'-hydroxyl group to add the next nucleotide to a growing DNA strand. nih.gov Analogs lacking this group, like this compound, can be incorporated into the DNA but then prevent further extension, effectively halting the replication process. idtdna.com
Studies with related 2-halogenated 2'-deoxyadenosine (B1664071) triphosphates have shown that they can be incorporated into DNA by human DNA polymerases α and β. nih.gov For example, 2-chloro-2'-deoxyadenosine triphosphate (CldATP) can substitute for dATP, but it slows down or stops DNA synthesis, particularly at sites where multiple adenosines are to be incorporated. The use of 2-bromo-dATP as a substrate further decreases the rate of extension. nih.gov These findings suggest that the 2-halogenated analogs are recognized by the polymerases but interfere with the catalytic process. This interference can be used to map polymerase pause sites and to study the enzyme's active site and mechanism. nih.gov
In the context of DNA repair, the incorporation of a modified base like this compound can be used to probe the recognition and excision capabilities of various repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). uni-konstanz.de The presence of both a modified base and a chain-terminating sugar moiety creates a complex lesion that can challenge the repair machinery. For example, the persistence of 8,5'-cyclo-2'-deoxyadenosine, a lesion that also involves a modification to the sugar, is linked to diseases with defective nucleotide-excision repair. acs.org
The following table summarizes the effects of related nucleoside analogs on DNA synthesis:
| Compound | Effect on DNA Synthesis | Enzyme(s) Studied | Reference |
| 2-Chloro-2'-deoxyadenosine triphosphate (CldATP) | Substitutes for dATP, slows chain extension, causes pausing. | Human DNA Polymerase α and β | nih.gov |
| 2-Bromo-2'-deoxyadenosine (B1615966) triphosphate (Bromo-dATP) | Decreases the rate of chain extension more than CldATP. | Human DNA Polymerase α and β | nih.gov |
| 2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates | Act as effective chain terminators. | DNA Polymerase I, Calf Thymus DNA Polymerase α, Rat Liver DNA Polymerase β | nih.gov |
| N6-alkylated 2'-deoxyadenosine triphosphates | Act as chain terminators. | DNA Polymerases | nih.gov |
Development of Analogs for Biochemical Pathway Probes
This compound, also known as 2-bromo-cordycepin, serves as a lead compound for the development of other nucleoside analogs with potential applications as biochemical probes or therapeutic agents. capes.gov.bracs.org Cordycepin (B1669437) (3'-deoxyadenosine) itself has a wide range of biological activities, and its synthesis and modification are areas of active research. researchgate.netnih.gov
Modifications to the this compound scaffold can be made at several positions to tune its properties and target specific biological pathways. For example:
Modification at the 2-position: The bromine atom can be replaced with other halogens (like fluorine or chlorine) or other functional groups to alter the electronic properties and steric bulk of the nucleoside. researchgate.net This can affect its recognition by enzymes such as kinases and polymerases.
Modification at the sugar moiety: While this compound already has a modified sugar, further changes could be introduced, although this is less common for this specific analog.
Prodrug approaches: The biological activity of nucleoside analogs can be enhanced by converting them into prodrugs, such as ProTide derivatives. acs.org This involves attaching a phosphoramidate (B1195095) group to the 5'-hydroxyl, which can improve cell permeability and metabolic stability. Upon entering a cell, the ProTide is metabolized to the active nucleoside monophosphate. acs.org
The development of analogs often starts from a related, more readily available precursor. For instance, 8-bromo-2'-deoxyadenosine is a common starting material for the synthesis of other 8-substituted purines, such as 8-thioxodeoxyadenosine and C8-arylpurines, via reactions like Suzuki coupling. mdpi.comacs.org A similar strategy could be envisioned for this compound to generate a library of 2-substituted cordycepin analogs for screening against various biological targets.
The table below lists some examples of cordycepin or deoxyadenosine (B7792050) analogs and their intended applications:
| Analog | Modification | Intended Application | Reference |
| 2-Fluoro-cordycepin | 2-Fluoro substitution | Chemoenzymatic synthesis studies | researchgate.net |
| 2-Chloro-cordycepin | 2-Chloro substitution | Chemoenzymatic synthesis studies | researchgate.net |
| Cordycepin ProTides | 5'-Phosphoramidate | Antiviral activity, improved metabolic stability | acs.org |
| 8-Thioxodeoxyadenosine | 8-Thioxo substitution on 2'-deoxyadenosine | Triplex DNA formation | acs.org |
| C8-Aryl-2'-deoxyadenosine | C8-Aryl substitution on 2'-deoxyadenosine | General phosphoramidite synthesis | mdpi.com |
Q & A
Basic Research Questions
Q. How can the physicochemical properties of 2-Bromo-3'-deoxyadenosine be characterized to ensure purity and stability in experimental settings?
- Methodology :
-
Spectroscopic Analysis : Use H/C NMR to confirm structural integrity, focusing on the bromo-substitution at the 2-position and the absence of the 3'-hydroxyl group. Compare spectral data with analogs like 7-Deaza-2',3'-dideoxyadenosine .
-
Chromatography : Employ reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>95%) and monitor degradation under varying pH/temperature conditions .
-
Thermal Stability : Differential Scanning Calorimetry (DSC) can determine melting points and thermal decomposition profiles (e.g., boiling point: 717.2±70.0°C) .
- Data Table :
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 330.138 g/mol |
| CAS RN | 115044-76-3 |
| LogP | 0.45 |
| Boiling Point | 717.2±70.0°C (760 mmHg) |
Q. What synthetic strategies are effective for introducing the bromo group at the 2-position of 3'-deoxyadenosine?
- Methodology :
- Halogenation : Use N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere, targeting the 2-position via electrophilic aromatic substitution. Optimize reaction time/temperature to avoid over-bromination .
- Protection/Deprotection : Protect the 5'- and 3'-hydroxyl groups with tert-butyldimethylsilyl (TBDMS) before bromination, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Advanced Research Questions
Q. How does this compound act as a chain terminator in DNA synthesis, and what kinetic parameters govern its incorporation by DNA polymerases?
- Methodology :
-
Enzymatic Assays : Perform primer-extension assays with Taq or Klenow polymerase, using radiolabeled dNTPs. Quantify inhibition via gel electrophoresis or real-time fluorescence .
-
Kinetic Analysis : Calculate and values using Michaelis-Menten kinetics. Compare with natural dATP to assess competitive inhibition .
- Key Findings :
-
The 3'-deoxy group prevents phosphodiester bond formation, halting elongation.
-
Bromine at the 2-position may sterically hinder polymerase active sites, reducing incorporation efficiency by ~40% compared to non-brominated analogs .
Q. What are the environmental degradation pathways of this compound, and how do they compare to other brominated nucleosides?
- Methodology :
-
Atmospheric Degradation : Expose the compound to UV light and OH radicals in a smog chamber. Analyze products via GC-MS, focusing on brominated byproducts (e.g., Br⁻ ions) .
-
Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C. Identify hydrolyzed products (e.g., 3'-deoxyadenosine) using LC-MS .
- Data Table :
| Condition | Half-Life (pH 7, 25°C) | Major Degradation Product |
|---|---|---|
| Aqueous Hydrolysis | 72 hours | 3'-Deoxyadenosine |
| UV Exposure | 12 hours | 2-Oxoadenine derivative |
Contradictions and Resolution
- Evidence Conflict : While reports a boiling point of 717.2°C, brominated analogs like 2-Bromo-3',4'-(methylenedioxy)propiophenone ( ) decompose below 300°C.
- Resolution : The high boiling point may reflect sublimation under reduced pressure. Validate via thermogravimetric analysis (TGA) under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
